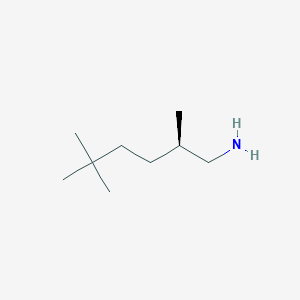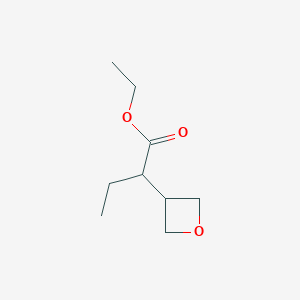
(2R)-2,5,5-Trimethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,5,5-Trimethylhexan-1-amine is an organic compound with the molecular formula C9H21N It is a chiral amine, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,5-Trimethylhexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5,5-trimethylhexan-1-ol.
Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including oxidation to form an aldehyde or ketone, followed by reductive amination.
Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (2R) enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydrogenation steps in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2,5,5-Trimethylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Alkyl halides or sulfonates can be used as substrates in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2,5,5-Trimethylhexan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R)-2,5,5-Trimethylhexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(2S)-2,5,5-Trimethylhexan-1-amine: The enantiomer of (2R)-2,5,5-Trimethylhexan-1-amine, with similar chemical properties but different biological activities.
2,5,5-Trimethylhexan-1-ol: The alcohol precursor used in the synthesis of the amine.
2,5,5-Trimethylhexanoic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high stereochemical purity and selectivity.
Eigenschaften
IUPAC Name |
(2R)-2,5,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGVUKPZFXLALM-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2448346.png)




![methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2448355.png)
![9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2448357.png)
![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2448358.png)

![3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448360.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2448363.png)
